molecular formula C10H9N3O4 B1524854 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 26377-39-9

5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1524854
CAS No.: 26377-39-9
M. Wt: 235.2 g/mol
InChI Key: ZWLQYWLPNBRCRT-UHFFFAOYSA-N
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Description

5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiazole Synthesis

The compound 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine is used in the synthesis of thiazoles, a class of organic compounds. Through a series of reactions involving 1,3,4-oxadiazoles, thiazoles were obtained, which were further processed to produce compounds with stabilized push-pull systems. These chemical transformations demonstrate the compound's utility in creating novel organic structures with potential applications in drug development and material science (Paepke et al., 2009).

Antimicrobial Activities

1,3,4-Oxadiazole derivatives, including structures related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds have demonstrated efficacy against various microbial strains, indicating their potential in the development of new antimicrobial agents. This research showcases the relevance of 1,3,4-oxadiazole derivatives in addressing antibiotic resistance and finding new therapeutic options (Bektaş et al., 2007).

Antioxidant Activities

Further extending the applications of 1,3,4-oxadiazol-2-amine derivatives, studies have been conducted on their antioxidant activities. These compounds, through their structural variety, have shown potential in scavenging free radicals and chelating metal ions, suggesting their utility in the development of antioxidant therapies. The research into these activities is crucial for discovering new compounds that can mitigate oxidative stress, a factor in numerous diseases (Saundane et al., 2013).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid have been studied, with these compounds showing effectiveness in protecting mild steel against corrosion. This application is significant in industrial processes where corrosion resistance is critical, demonstrating the compound's utility beyond biomedical applications (Ammal et al., 2018).

Antifungal Evaluation

1,3,4-Oxadiazole derivatives have also been evaluated for their antifungal activities, showcasing promising results against various pathogenic fungal strains. This research highlights the potential of these compounds in developing new antifungal treatments, addressing the growing concern of fungal resistance to current medications (Nimbalkar et al., 2016).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c11-10-13-12-9(17-10)4-14-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLQYWLPNBRCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680508
Record name 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26377-39-9
Record name 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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